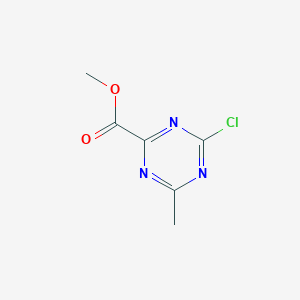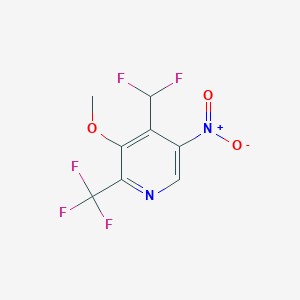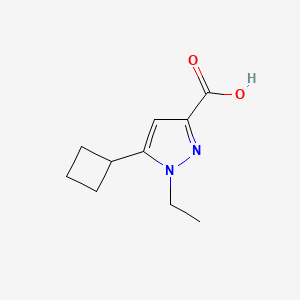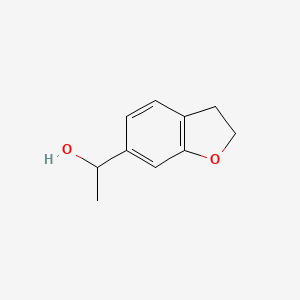
9,10-Anthracenedione, 1,5-dimethoxy-2-(2-methyl-2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1,5-dimethoxy-2-(2-methyl-2-propenyl)-: is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes methoxy and propenyl groups attached to the anthracenedione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,5-dimethoxy-2-(2-methyl-2-propenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with anthracene as the primary starting material.
Propenylation: The addition of the propenyl group at the 2 position is carried out using a propenylating agent such as allyl bromide in the presence of a base like potassium carbonate.
Oxidation: The final step involves the oxidation of the anthracene core to form the anthracenedione structure. This is typically done using an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form more highly oxidized derivatives.
Reduction: Reduction reactions can convert the anthracenedione core back to anthracene or other reduced forms.
Substitution: The methoxy and propenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base.
Major Products:
Oxidation Products: Higher anthraquinone derivatives.
Reduction Products: Anthracene and its derivatives.
Substitution Products: Various substituted anthraquinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
- Studied for its antimicrobial properties.
Medicine:
- Explored for its use in photodynamic therapy for cancer treatment.
- Potential applications in the development of new antibiotics.
Industry:
- Utilized in the production of dyes and pigments.
- Used as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 1,5-dimethoxy-2-(2-methyl-2-propenyl)- involves its ability to intercalate with DNA, disrupting the replication process and leading to cell death. This makes it a potential candidate for anticancer therapies. The compound also interacts with various enzymes and proteins, inhibiting their activity and contributing to its antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
9,10-Anthracenedione: The parent compound without the methoxy and propenyl groups.
1,4-Dihydroxy-9,10-anthracenedione: Known for its use in dyes and pigments.
2-Methylanthraquinone: Another derivative with a methyl group at the 2 position.
Uniqueness:
- The presence of both methoxy and propenyl groups in 9,10-Anthracenedione, 1,5-dimethoxy-2-(2-methyl-2-propenyl)- imparts unique chemical properties, making it more reactive in certain substitution reactions.
- Its ability to intercalate with DNA and inhibit enzymes sets it apart from other anthraquinone derivatives, highlighting its potential in medical applications.
Eigenschaften
CAS-Nummer |
116162-03-9 |
|---|---|
Molekularformel |
C20H18O4 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
1,5-dimethoxy-2-(2-methylprop-2-enyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H18O4/c1-11(2)10-12-8-9-14-17(20(12)24-4)19(22)13-6-5-7-15(23-3)16(13)18(14)21/h5-9H,1,10H2,2-4H3 |
InChI-Schlüssel |
JCYAWXQHNJXZSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-([1,3]Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline](/img/structure/B13149827.png)



![2-((4-Carbamoyl-3'-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)aceticacid](/img/structure/B13149861.png)






